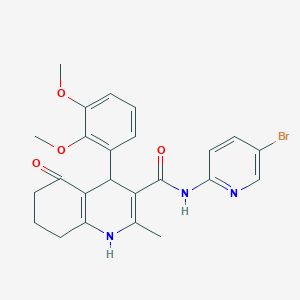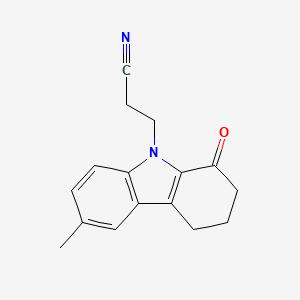![molecular formula C15H13ClN4OS B11650977 (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650977.png)
(6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorobenzylidene group and a thiadiazole ring in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
One efficient method involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The reaction typically starts with the cycloaddition of appropriate precursors to form the thiadiazole ring, followed by reduction and deamination to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and propyl groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Products may include oxo derivatives or carboxylic acids.
Reduction: Amino derivatives are common products.
Substitution: Substituted benzylidene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, thiadiazolo[3,2-a]pyrimidines have shown potential as antimicrobial, antifungal, and anticancer agents . The presence of the chlorobenzylidene group may enhance these activities by increasing the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.
作用机制
The mechanism of action of (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chlorobenzylidene group may facilitate binding to these targets, while the thiadiazole ring could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- (6Z)-6-(4-methylbenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The presence of the chlorine atom in (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one distinguishes it from its analogs. Chlorine can significantly influence the compound’s reactivity and biological activity, potentially enhancing its efficacy in various applications.
属性
分子式 |
C15H13ClN4OS |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
(6Z)-6-[(4-chlorophenyl)methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H13ClN4OS/c1-2-3-12-19-20-13(17)11(14(21)18-15(20)22-12)8-9-4-6-10(16)7-5-9/h4-8,17H,2-3H2,1H3/b11-8-,17-13? |
InChI 键 |
SARWQLBETMARMM-ZWGDPFMXSA-N |
手性 SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N=C2S1 |
规范 SMILES |
CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)Cl)C(=O)N=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,3-dimethylphenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11650894.png)

![(5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11650908.png)
![11-(4-fluorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650919.png)
![3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide](/img/structure/B11650927.png)
![4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11650928.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11650930.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B11650936.png)

![benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11650941.png)
![Diethyl 3-methyl-5-{[(2-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11650947.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11650967.png)
![Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11650971.png)
